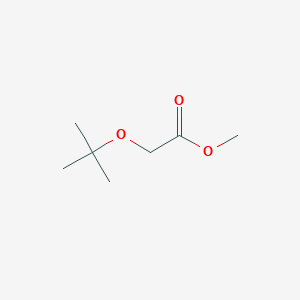

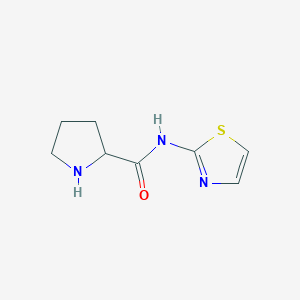

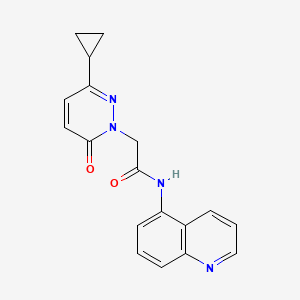

![molecular formula C9H17NO B2517455 7-Oxaspiro[4.5]decan-10-amine CAS No. 1545389-85-2](/img/structure/B2517455.png)

7-Oxaspiro[4.5]decan-10-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-Oxaspiro[4.5]decan-10-amine is a spirocyclic amine, which is a type of organic compound characterized by a unique structure where two rings are joined through a single atom. Spirocyclic compounds are of interest in organic chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of spirocyclic amines can be complex due to the need to form two cyclic structures simultaneously. In the case of related compounds, such as 1-azaspiro[5.5]undecane derivatives, preparative electrocatalytic oxidation of racemic amines has been used to yield mixtures of carbonyl compounds and amines with high enantiopurity . Similarly, the synthesis of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a structurally related compound, was achieved using dianion alkylation starting from chiral lactate and malate derivatives . These methods suggest that the synthesis of 7-Oxaspiro[4.5]decan-10-amine could also involve chiral starting materials and key steps like alkylation to construct the spirocyclic framework.

Molecular Structure Analysis

The molecular structure of spirocyclic amines is characterized by the presence of a nitrogen atom that is shared between two rings. This nitrogen atom often imparts chirality to the molecule, making it a center for asymmetric synthesis. The related compound 1-oxa-2-azaspiro[2.5]octane has been used to introduce a 1-hydroxycyclohexylamino group at an acidic position, leading to various ring transformations and the introduction of additional amino groups . This indicates that the molecular structure of 7-Oxaspiro[4.5]decan-10-amine would likely exhibit similar reactivity due to the presence of the spirocyclic amine.

Chemical Reactions Analysis

Spirocyclic amines can undergo a variety of chemical reactions. For instance, the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines results in the formation of quinamines, which can decompose thermally or react with acids to release amines and form phenolic compounds . Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane leads to the formation of diazaspirodecanones and subsequent ring transformations . These reactions highlight the versatility of spirocyclic amines in chemical synthesis and their potential to undergo a wide range of transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic amines like 7-Oxaspiro[4.5]decan-10-amine are influenced by their rigid structures and the presence of heteroatoms. These compounds typically have high boiling points and may exhibit optical activity due to their chiral centers. The presence of the amine group can also contribute to their basicity and ability to form hydrogen bonds, affecting their solubility and reactivity. The related compound 1-azaspiro[5.5]undecane N-oxyl radical showed high current efficiency and turnover number in electrocatalytic oxidation, suggesting that 7-Oxaspiro[4.5]decan-10-amine could also display similar electrochemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclic Compounds

A key application of 7-Oxaspiro[4.5]decan-10-amine derivatives is in the synthesis of spirocyclic compounds. Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclizations have been utilized to prepare a variety of substituted spirocyclic systems. This methodology has been applied to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone, highlighting its utility in creating complex molecular architectures from simpler precursors (Young, Jung, & Cheng, 2000).

Antiviral and Antitumor Activities

Derivatives of 7-Oxaspiro[4.5]decan-10-amine have shown promising antiviral and antitumor activities. A series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated inhibition against human coronavirus 229E replication, with one compound showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various cancer cell lines, indicating their potential as anticancer agents (Yang et al., 2019).

Antimycobacterial Potential

Research into the antimycobacterial properties of spirocyclic compounds has led to the discovery of potent antimycobacterial agents. A series of 4-thiazolidinone derivatives, featuring the 1-thia-4-azaspiro(4.5)decan-3-one scaffold, were synthesized and found to exhibit significant activity against mycobacteria at concentrations as low as 25 µg/mL (Srivastava et al., 2005).

Chemical Synthesis Methodologies

In addition to biological activities, 7-Oxaspiro[4.5]decan-10-amine and its derivatives are instrumental in developing novel chemical synthesis methodologies. For instance, copper salt-catalyzed oxidative amination has been used to create a new series of triazole-spirodienone conjugates with potent anticancer activity, showcasing the versatility of spirocyclic compounds in synthetic chemistry (Gu et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 7-Oxaspiro[4.5]decan-10-amine is the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . The MOR is involved in mediating and modulating analgesia and adverse effects .

Mode of Action

7-Oxaspiro[4.5]decan-10-amine, also known as Oliceridine, is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation leads to cellular hyperpolarization and inhibition of tonic neural activity .

Biochemical Pathways

The activation of the G protein pathway over the β-arrestin pathway by 7-Oxaspiro[4.5]decan-10-amine is significant. This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists .

Result of Action

The result of the action of 7-Oxaspiro[4.5]decan-10-amine is the provision of analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway . This makes it a promising candidate for the treatment of acute and chronic moderate to severe pain .

Eigenschaften

IUPAC Name |

7-oxaspiro[4.5]decan-10-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-8-3-6-11-7-9(8)4-1-2-5-9/h8H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNISPQVLTTZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxaspiro[4.5]decan-10-amine | |

CAS RN |

1545389-85-2 |

Source

|

| Record name | 7-oxaspiro[4.5]decan-10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

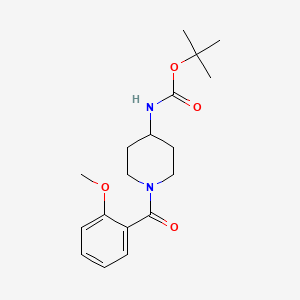

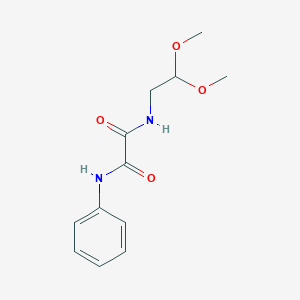

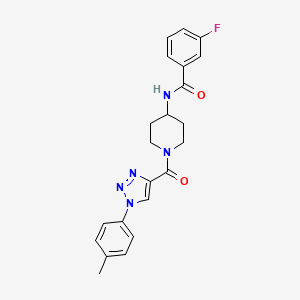

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

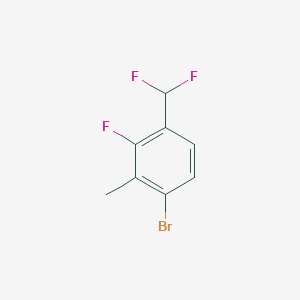

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

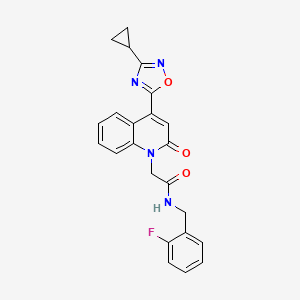

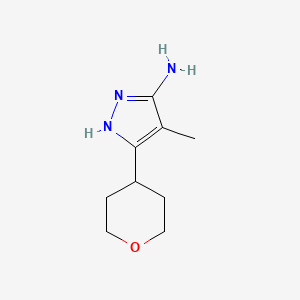

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)